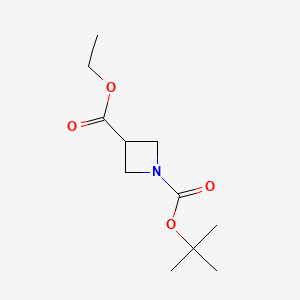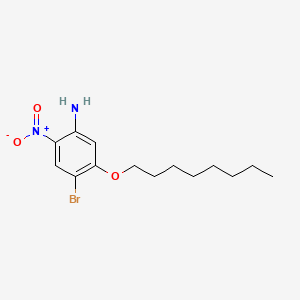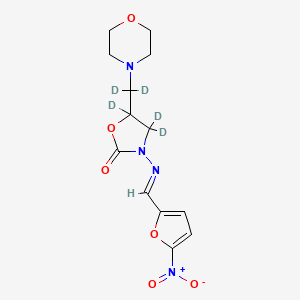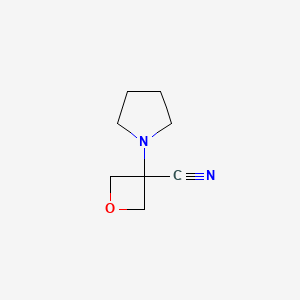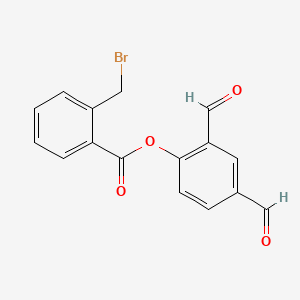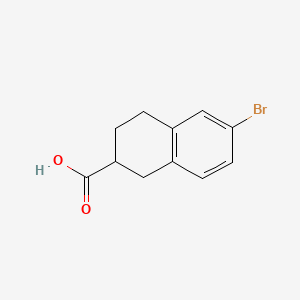
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of acetamide, characterized by the presence of an ethylamino group and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{COOCH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NHCH}_2\text{COCH}_2\text{OCH}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ethylamino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylamino)-N-(2-methoxyethyl)propanamide: A structurally similar compound with slight variations in the alkyl chain.
Carbocyclic hydrazino inhibitors: Compounds with similar functional groups and potential biological activity.
Uniqueness
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
1250161-70-6 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.217 |
Nom IUPAC |
2-(ethylamino)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) |
Clé InChI |
UKMOAWJUEOCKCT-UHFFFAOYSA-N |
SMILES |
CCNCC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


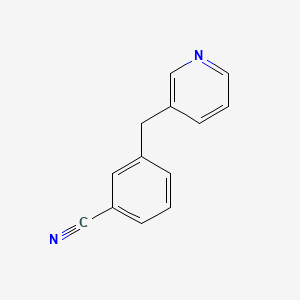
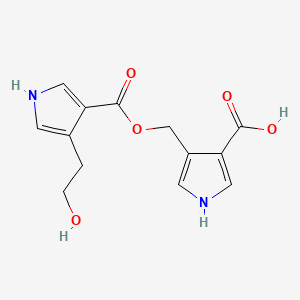
![2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B581151.png)

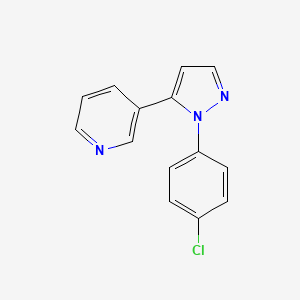
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

